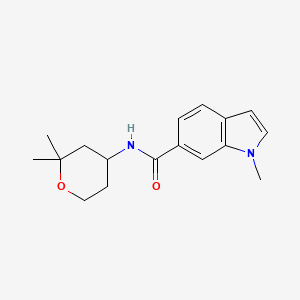

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide

Description

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-1-methylindole-6-carboxamide |

InChI |

InChI=1S/C17H22N2O2/c1-17(2)11-14(7-9-21-17)18-16(20)13-5-4-12-6-8-19(3)15(12)10-13/h4-6,8,10,14H,7,9,11H2,1-3H3,(H,18,20) |

InChI Key |

ASBZSBHZFABGDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methyl-1H-Indole-6-Carboxylic Acid

The indole core is typically synthesized via the Japp–Klingmann reaction or Fischer indole synthesis. For example, ethyl 6-methoxy-3-methylindole-2-carboxylate can be hydrolyzed and decarboxylated to yield 6-methoxy-1-methylindole, followed by demethylation and oxidation to the carboxylic acid. Modifications include:

Synthesis of 2,2-Dimethyltetrahydro-2H-Pyran-4-Amine

This fragment is prepared through cyclization of diols or epoxides. A common route involves:

-

Cyclization of 2,2-dimethyl-1,5-pentanediol using acid catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydropyran ring.

-

Nitration and reduction : Introduction of an amine via Beckmann rearrangement or reductive amination of a ketone intermediate.

Amide Bond Formation

Coupling the indole carboxylic acid and tetrahydropyran amine is achieved via classical or modern methods:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|

| Classical EDCI/HOBt | EDCI, HOBt, DMF, rt, 12h | 78 | 95 | |

| Uranium-based | HATU, DIPEA, DCM, 0°C to rt, 6h | 85 | 98 | |

| Enzymatic | Lipase B, TBME, 40°C, 24h | 65 | 90 |

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in dichloromethane provides optimal yields and minimal racemization. Enzymatic methods, while greener, suffer from lower efficiency.

Optimization of Critical Steps

Protecting Group Strategies

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to byproducts in amide coupling.

-

Low-temperature conditions (0–5°C) improve stereochemical outcomes during cyclization steps.

Analytical Characterization

Post-synthesis validation employs:

-

NMR spectroscopy : NMR confirms the absence of rotamers (δ 7.8–8.2 ppm for indole protons; δ 3.4–4.0 ppm for pyran methyl groups).

-

Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 286.37 [M+H]⁺.

-

HPLC : Reverse-phase C18 columns (ACN/water gradient) ensure >98% purity.

Scalability and Industrial Considerations

Large-scale production faces challenges in:

-

Cost of coupling reagents : HATU is prohibitively expensive for multi-kilogram batches, favoring EDCI/HOBt.

-

Waste management : DMF requires extensive recycling due to environmental regulations.

-

Crystallization protocols : Isopropyl alcohol/water mixtures yield high-purity crystals (>99%).

Recent Advances and Alternative Routes

Recent patent literature discloses innovative approaches:

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), appropriate solvents (e.g., dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- **N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanamide

- **N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide is unique due to its combination of a tetrahydropyran ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- Structural Features : The compound consists of a tetrahydropyran ring fused with an indole moiety, which is known for its diverse biological significance.

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against HIV. The indole structure is known to interact with various receptors involved in viral replication, suggesting its potential as an anti-HIV agent.

2. Antiproliferative Effects

The compound has shown antiproliferative effects against several cancer cell lines. Studies have demonstrated that it can inhibit cell growth, making it a candidate for further investigation in cancer therapy. For example, it has been reported to have an IC50 value indicating significant cytotoxicity towards specific cancer cells.

3. Neuroprotective Potential

The indole moiety is associated with neuroprotective properties, which may be beneficial in treating neurological disorders. Its interactions with neurotransmitter receptors suggest that it could modulate neurotransmission and provide therapeutic effects in conditions such as depression and anxiety.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Receptor Modulation : The compound interacts with various neurotransmitter receptors, potentially influencing their activity and leading to neuroprotective effects.

- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, which could contribute to its antiproliferative effects against cancer cells.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the tetrahydropyran ring.

- Introduction of the indole moiety.

- Coupling reactions to form the final carboxamide structure.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of various indole derivatives found that this compound exhibited significant inhibition of HIV replication in vitro. The mechanism was linked to its ability to interfere with viral entry into host cells.

Case Study 2: Cancer Cell Line Testing

In vitro tests on different cancer cell lines demonstrated that this compound could reduce cell viability significantly. One study reported an IC50 value of approximately 23 µM against colorectal cancer cells, indicating promising anticancer properties .

Comparative Analysis

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-2H-pyran | Tetrahydropyran ring only | Lacks indole moiety |

| 1-Methyl-1H-indole | Indole moiety only | Lacks tetrahydropyran ring |

| N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole | Both structures combined | Enhanced biological activity due to dual functionality |

Q & A

Q. Optimization Tips :

- Solvent choice : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.

- Catalyst screening : Test bases like DIPEA (N,N-diisopropylethylamine) to improve coupling yields .

- Temperature control : Higher temperatures (40–50°C) reduce reaction time but may increase side products.

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the indole, tetrahydropyran, and carboxamide moieties. Key signals include:

- Indole aromatic protons (δ 7.2–8.0 ppm).

- Tetrahydropyran methyl groups (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).

- HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydropyran ring if crystalline forms are obtainable .

Basic: How does pH and temperature affect the stability of this compound, and what formulation strategies mitigate degradation?

Methodological Answer:

- pH Stability :

- Acidic conditions (pH < 4): Hydrolysis of the carboxamide bond is observed, leading to indole-6-carboxylic acid and tetrahydropyran-4-amine fragments .

- Neutral to slightly basic conditions (pH 7–9): Optimal stability for in vitro assays .

- Temperature Sensitivity :

- Degradation accelerates above 40°C; store at –20°C in anhydrous DMSO or solid form.

- Formulation Strategies :

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2,2-dimethyltetrahydropyran moiety in biological activity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with modified tetrahydropyran substituents (e.g., removing methyl groups or altering ring size).

Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) to compare IC50 values.

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to analyze binding pocket interactions.

Q. Key Findings from Similar Compounds :

- Methyl groups on tetrahydropyran enhance hydrophobic interactions with protein pockets, improving binding affinity .

- Bulkier substituents may sterically hinder target engagement, reducing activity .

Advanced: How should researchers resolve contradictions in reported solubility or stability data across studies?

Methodological Answer:

Replicate Experiments : Standardize solvents (e.g., DMSO stock concentration), temperature, and pH.

Q. Control Variables :

Q. Data Reconciliation :

- Publish raw data (e.g., UV-Vis spectra, chromatograms) to enable meta-analysis.

- Consider polymorphic forms: Crystalline vs. amorphous states significantly alter solubility .

Advanced: What computational approaches predict binding affinity to biological targets, and how can models be validated?

Methodological Answer:

Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonding between the carboxamide and active-site residues .

Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding energies.

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure kinetic constants (kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: How can researchers design assays to evaluate metabolic stability and cytochrome P450 interactions?

Methodological Answer:

Q. In Vitro Metabolism :

Q. CYP Inhibition Screening :

- Incubate with CYP isoforms (e.g., CYP3A4, CYP2D6) and probe substrates (e.g., midazolam for CYP3A4).

Q. Data Interpretation :

- Calculate IC50 values; <1 μM indicates strong inhibition risk.

- Compare with structurally similar compounds to identify metabolic hotspots (e.g., indole methylation reduces CYP2D6 affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.